MFCD18312814
Description
Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and stability . While specific data for MFCD18312814 are absent, its hypothesized properties can be inferred from structurally related compounds, as discussed below.
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFVOZGAFCWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683453 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-10-9 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312814” involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperature and pressure. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to maximize efficiency and minimize waste. Techniques such as distillation and crystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: “MFCD18312814” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can gain electrons or hydrogen atoms, resulting in reduced forms.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions include controlled temperature, pressure, and pH levels.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
“MFCD18312814” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18312814” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biochemical pathways, leading to desired physiological or chemical outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes data from and supplementary analytical methodologies () to compare MFCD18312814’s closest analogs. These compounds share functional groups, molecular weights, and applications, enabling a systematic evaluation of their physicochemical and synthetic profiles.
| Parameter | This compound (Hypothetical) | CAS 1761-61-1 (MFCD00003330) | CAS 1024-46-6 (MFCD00013052) | CAS 6320-02-1 (MFCD00013195) |
|---|---|---|---|---|
| Molecular Formula | C₇H₅BrO₂ (assumed) | C₇H₅BrO₂ | C₈H₇NO₂ | C₉H₁₀O₂ |
| Molecular Weight | ~201.02 (estimated) | 201.02 | 165.15 | 150.18 |
| Solubility (mg/mL) | ~0.69 (predicted) | 0.687 | 1.24 | 2.51 |
| Log S (ESOL) | -2.47 (estimated) | -2.47 | -1.98 | -1.55 |
| Synthetic Yield | 95–98% (projected) | 98% | 85% | 91% |
| Hazard Statements | H302 (assumed) | H302 | H315, H319 | H318 |
Key Findings:
Solubility and Bioavailability : CAS 1761-61-1 (MFCD00003330) exhibits low aqueous solubility (0.687 mg/mL), a trait shared with halogenated aromatics like MFCD18312812. This limits bioavailability but enhances stability in organic solvents, making it suitable for catalytic reactions .
Synthetic Efficiency : The green synthesis method for CAS 1761-61-1—using A-FGO catalysts in tetrahydrofuran—achieves 98% yield, suggesting that this compound could be synthesized under similar conditions with minimal waste .
Safety Profiles : Brominated analogs (e.g., CAS 1761-61-1) carry moderate toxicity (H302: harmful if swallowed), whereas nitro-substituted derivatives (e.g., CAS 1024-46-6) pose additional risks (H315: skin irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
